molecular formula C10H8INO3 B12955345 Ethyl 6-iodobenzo[d]oxazole-2-carboxylate

Ethyl 6-iodobenzo[d]oxazole-2-carboxylate

Cat. No.: B12955345
M. Wt: 317.08 g/mol
InChI Key: BOPOOPCLCNKGFX-UHFFFAOYSA-N
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Description

Ethyl 6-iodobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an iodine atom at the 6th position of the benzoxazole ring and an ethyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodobenzo[d]oxazole-2-carboxylate typically involves the iodination of a benzoxazole precursor. One common method includes the reaction of ethyl benzo[d]oxazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-iodobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Coupling Products: Biaryl or alkyne-linked derivatives.

Scientific Research Applications

Ethyl 6-iodobenzo[d]oxazole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-iodobenzo[d]oxazole-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The iodine atom and the oxazole ring may play crucial roles in binding to these targets, influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-iodobenzo[d]oxazole-2-carboxylate is unique due to the presence of the iodine atom at the 6th position, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 6-iodo-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8INO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

BOPOOPCLCNKGFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=C2)I

Origin of Product

United States

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